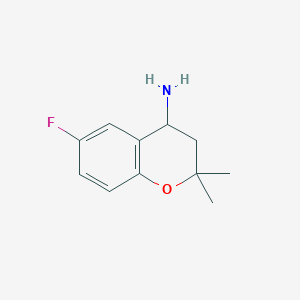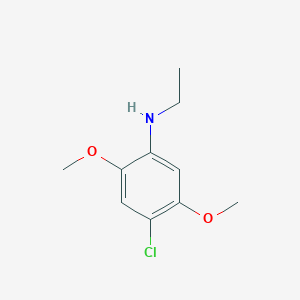
4-chloro-N-ethyl-2,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-ethyl-2,5-dimethoxyaniline is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of aniline, characterized by the presence of a chlorine atom, two methoxy groups, and an ethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-chloro-N-ethyl-2,5-dimethoxyaniline typically involves the chlorination of 2,5-dimethoxyaniline followed by the introduction of an ethyl group. One common method involves the use of copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced to facilitate the reaction. The reaction is carried out at 95°C for 8 hours, followed by cooling, filtration, and alkalization to obtain the crude product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-chloro-N-ethyl-2,5-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-ethyl-2,5-dimethoxyaniline can be compared with other similar compounds, such as:
4-chloro-2,5-dimethoxyaniline: Lacks the ethyl group, which may affect its reactivity and applications.
2,5-dimethoxyaniline: Lacks both the chlorine and ethyl groups, resulting in different chemical properties and uses.
4-chloro-N-methyl-2,5-dimethoxyaniline: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
4-chloro-N-ethyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C10H14ClNO2/c1-4-12-8-6-9(13-2)7(11)5-10(8)14-3/h5-6,12H,4H2,1-3H3 |
InChI Key |
MQVMUOCBWDAPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



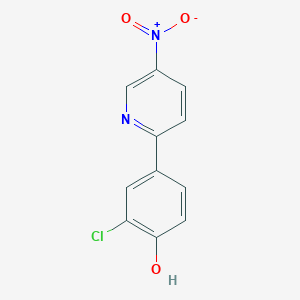
![3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B15261883.png)
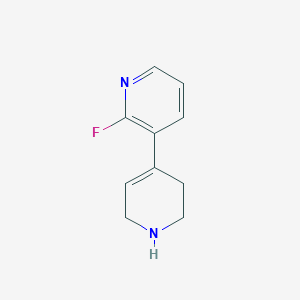
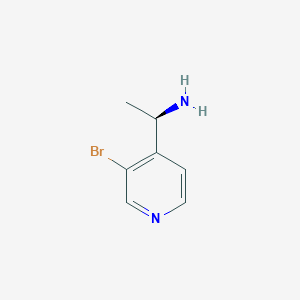
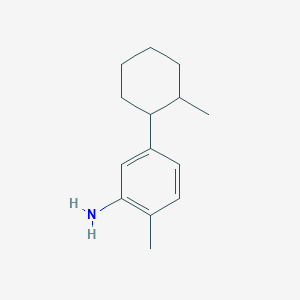
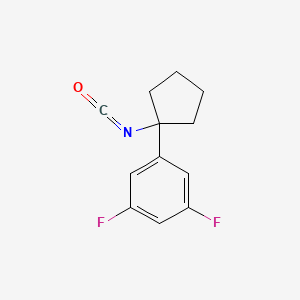
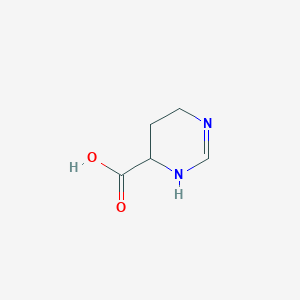

![1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261923.png)
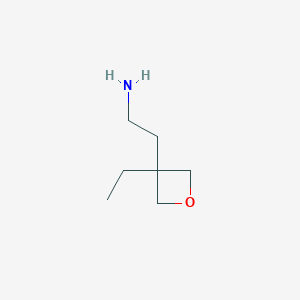
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(1,3-dioxaindan-4-yl)(hydroxy)methyl]phosphonate](/img/structure/B15261931.png)
![(2S)-3-[Methyl(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15261934.png)
